1-(2-chloro-5-fluorophenyl)ethanol
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Overview
Description
1-(2-chloro-5-fluorophenyl)ethanol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-chloro-5-fluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Chloro-5-fluoro-phenyl)-ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(2-chloro-5-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-(2-Chloro-5-fluoro-phenyl)-ethanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 1-(2-Chloro-5-fluoro-phenyl)-ethane using strong reducing agents.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
- 1-(2-Chloro-5-fluoro-phenyl)-ethanone
- 1-(2-Chloro-5-fluoro-phenyl)-ethane
- Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(2-chloro-5-fluorophenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-chloro-5-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and engage in hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- 1-(2-Chloro-4-fluoro-phenyl)-ethanol
- 1-(2-Chloro-3-fluoro-phenyl)-ethanol
- 1-(2-Chloro-5-fluoro-phenyl)-methanol
Uniqueness: 1-(2-chloro-5-fluorophenyl)ethanol is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct arrangement can result in different interaction profiles with molecular targets compared to its analogs.
Properties
Molecular Formula |
C8H8ClFO |
---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
1-(2-chloro-5-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3 |
InChI Key |
FIYGPNJJPRDZHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)Cl)O |
Origin of Product |
United States |
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